molecular formula C18H18N2O4S B7458110 N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide

N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide

Cat. No. B7458110
M. Wt: 358.4 g/mol
InChI Key: NRUCFTSAVBXWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide, also known as ACY-241, is a small molecule inhibitor that targets the deubiquitinase (DUB) activity of the proteasome-associated protein DUB-2. ACY-241 has been shown to have potential therapeutic applications in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. In

Mechanism of Action

N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide targets the DUB activity of the proteasome-associated protein DUB-2. DUB-2 is a deubiquitinase that removes ubiquitin molecules from proteins, which can affect their stability and function. By inhibiting DUB-2 activity, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide can promote the accumulation of ubiquitinated proteins, leading to proteasomal degradation and cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of NF-κB, a transcription factor that regulates inflammation and immune response. N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have immunomodulatory effects, including the ability to enhance the function of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide is its specificity for DUB-2, which allows for targeted inhibition of this protein. However, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results. Additionally, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide. One area of focus is the development of more potent and selective inhibitors of DUB-2, which could improve the therapeutic potential of this class of compounds. Another area of interest is the investigation of the immunomodulatory effects of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide, particularly in the context of cancer immunotherapy. Finally, further studies are needed to elucidate the mechanisms underlying the off-target effects of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide involves the reaction of 3-acetylaniline and cyclopropylsulfamide with an acid chloride derivative of 3-aminobenzoic acid. The resulting product is purified through column chromatography and recrystallization to obtain N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide in high purity and yield.

Scientific Research Applications

N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide can inhibit the growth of multiple myeloma cells and enhance the anti-tumor activity of other chemotherapeutic agents. N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12(21)13-4-2-6-16(10-13)19-18(22)14-5-3-7-17(11-14)25(23,24)20-15-8-9-15/h2-7,10-11,15,20H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUCFTSAVBXWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide

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